[4-chloro-3-(1H-pyrrol-1-yl)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
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Overview
Description
[4-chloro-3-(1H-pyrrol-1-yl)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic compound that features a combination of pyrrole, triazole, and pyrazine rings
Preparation Methods
The synthesis of [4-chloro-3-(1H-pyrrol-1-yl)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the triazole ring: This can be synthesized via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne.
Formation of the pyrazine ring: This can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.
Coupling reactions: The final step involves coupling the different ring systems together using appropriate reagents and catalysts under controlled conditions.
Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using scalable processes and cost-effective reagents.
Chemical Reactions Analysis
[4-chloro-3-(1H-pyrrol-1-yl)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Halogen substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures and pressures.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions at the molecular level.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of [4-chloro-3-(1H-pyrrol-1-yl)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar compounds to [4-chloro-3-(1H-pyrrol-1-yl)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone include:
[3-(1H-pyrrol-1-yl)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone: Lacks the chlorine substituent.
[4-chloro-3-(1H-pyrrol-1-yl)phenyl][5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone: Lacks the trifluoromethyl group.
[4-chloro-3-(1H-pyrrol-1-yl)phenyl][3-(methyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone: Has a methyl group instead of the trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H13ClF3N5O |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
(4-chloro-3-pyrrol-1-ylphenyl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |
InChI |
InChI=1S/C17H13ClF3N5O/c18-12-4-3-11(9-13(12)24-5-1-2-6-24)15(27)25-7-8-26-14(10-25)22-23-16(26)17(19,20)21/h1-6,9H,7-8,10H2 |
InChI Key |
KUQUMUNSWMKPQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CC(=C(C=C3)Cl)N4C=CC=C4 |
Origin of Product |
United States |
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